molecular formula C17H14N2O3 B6040867 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide

5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide

Cat. No. B6040867
M. Wt: 294.30 g/mol
InChI Key: SVWKTMVSSUWMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways in cells.

Mechanism of Action

5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide inhibits the activity of NAE by binding to the enzyme and preventing the transfer of NEDD8 to its target proteins. This leads to the accumulation of NEDD8-conjugated proteins, which in turn activates the CRL E3 ubiquitin ligase complex. The activated CRL complex then targets various proteins for degradation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has been shown to have potent anti-tumor activity in various preclinical models of cancer. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of NAE and activating the CRL E3 ubiquitin ligase complex. 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has also been shown to enhance the efficacy of other anti-cancer agents, such as DNA-damaging agents and proteasome inhibitors.

Advantages and Limitations for Lab Experiments

5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has several advantages as a research tool. It is a highly specific inhibitor of NAE, and its activity can be easily measured using various biochemical assays. 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide is also commercially available and has been extensively studied in preclinical models of cancer. However, there are also some limitations to its use in lab experiments. 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, its potency can vary depending on the cell type and experimental conditions, which can complicate data interpretation.

Future Directions

There are several future directions for research on 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective NAE inhibitors. Another area of interest is the identification of biomarkers that can predict the response to 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide treatment in cancer patients. Additionally, there is ongoing research on the use of 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide in combination with other anti-cancer agents to enhance its therapeutic efficacy. Overall, 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has shown great promise as a potential therapeutic agent for cancer and other diseases, and further research is needed to fully understand its mechanism of action and clinical potential.

Synthesis Methods

The synthesis of 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylphenylamine to form an intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride to form the isoxazole ring, followed by the reaction with 2-hydroxybenzaldehyde to produce the final product. The synthesis of 5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has been optimized to achieve high yields and purity, and the compound is now commercially available for research purposes.

Scientific Research Applications

5-(2-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of NAE, which in turn leads to the accumulation of NEDD8-conjugated proteins and the activation of the cullin-RING ligase (CRL) E3 ubiquitin ligase complex. This results in the degradation of various proteins involved in cell cycle regulation, DNA damage response, and other cellular processes.

properties

IUPAC Name

5-(2-hydroxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-6-8-12(9-7-11)18-17(21)14-10-16(22-19-14)13-4-2-3-5-15(13)20/h2-10,20H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWKTMVSSUWMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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